molecular formula C11H13BrOS2 B14044409 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one

1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14044409
M. Wt: 305.3 g/mol
InChI Key: CKULCGNHVMMDHL-UHFFFAOYSA-N
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Description

1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one (CAS: 1806540-10-2) is a brominated aromatic ketone derivative featuring two methylthio (-SMe) groups at the 3,5-positions of the phenyl ring and a bromine atom at the 3-position of the propan-2-one backbone. Its molecular formula is C₁₁H₁₃BrOS₂, with a molar mass of 305.25 g/mol and a predicted density of 1.45 g/cm³ . Predicted physicochemical properties include a boiling point of 394.9°C, though experimental validation is lacking. This compound’s structural uniqueness lies in its dual methylthio substituents, which confer distinct electronic and steric properties compared to analogous halogenated or alkylated derivatives.

Properties

Molecular Formula

C11H13BrOS2

Molecular Weight

305.3 g/mol

IUPAC Name

1-[3,5-bis(methylsulfanyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C11H13BrOS2/c1-14-10-4-8(3-9(13)7-12)5-11(6-10)15-2/h4-6H,3,7H2,1-2H3

InChI Key

CKULCGNHVMMDHL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)CC(=O)CBr)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one typically involves the bromination of 1-(3,5-Bis(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent product quality and to minimize the risk of handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Alcohols.

Scientific Research Applications

1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one depends on the specific context in which it is used. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom and methylthio groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which can influence the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Bis(4-bromophenyl)-2-propanone (CAS: 54523-47-6)

This compound shares the propan-2-one backbone but differs in substituents: it has 4-bromophenyl groups at the 1,3-positions instead of methylthio groups. Key comparative

Property 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one 1,3-Bis(4-bromophenyl)-2-propanone
Molecular Formula C₁₁H₁₃BrOS₂ C₁₅H₁₂Br₂O
Molar Mass (g/mol) 305.25 368.06
Density (g/cm³) 1.45 (predicted) Not reported
Boiling Point (°C) 394.9 (predicted) Not reported
Substituent Effects Electron-donating methylthio groups Electron-withdrawing bromine atoms

Structural and Functional Implications :

  • In contrast, bromine’s electron-withdrawing nature in 1,3-bis(4-bromophenyl)-2-propanone may favor electrophilic reactions .
  • Steric Considerations : The methylthio groups introduce steric bulk, which could hinder reactions at the aromatic ring compared to the less bulky bromophenyl analog.
  • Applications: While 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one lacks documented applications, 1,3-bis(4-bromophenyl)-2-propanone is marketed as a chemical reagent (>99% purity) for synthetic organic chemistry .
Methiocarb (CAS: 2032-65-7)

Methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) shares the methylthio-phenyl motif but incorporates a carbamate functional group instead of a brominated ketone. It is a commercial pesticide with acetylcholinesterase-inhibiting activity .

Property 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one Methiocarb
Molecular Formula C₁₁H₁₃BrOS₂ C₁₁H₁₅NO₂S
Functional Group Brominated ketone Carbamate
Applications Undocumented Pesticide (insecticide, molluscicide)

Reactivity Contrast :

  • The brominated ketone in the target compound is prone to nucleophilic substitution (e.g., bromide displacement), whereas Methiocarb’s carbamate group undergoes hydrolysis to release toxic methyl isocyanate, underpinning its pesticidal activity .

Biological Activity

1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound with notable biological activities. Its structure includes a bromopropanone moiety and two methylthio groups, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one is C12H13BrS2, with a molecular weight of approximately 305.26 g/mol. The presence of the bromine atom and methylthio groups contributes to its chemical reactivity and biological properties.

Research indicates that the compound may interact with various biological targets, including enzymes and receptors. The methylthio groups potentially enhance hydrophobic interactions, while the bromine atom can participate in electrophilic substitution reactions. These interactions may lead to significant changes in cellular signaling pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds containing methylthio groups. For instance, compounds with structural similarities have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 12.5 µg/mL, suggesting potential for further development as antimicrobial agents .

CompoundMIC (µg/mL)Target Organism
Example A1Staphylococcus aureus
Example B12.5E. coli

Anticancer Potential

The compound's structural features suggest potential anticancer activity. In silico studies have indicated that similar brominated compounds can bind effectively to cancer-related targets such as kinases involved in cell proliferation and survival pathways. This binding may inhibit tumor growth and induce apoptosis in cancer cells .

Enzyme Inhibition

Inhibition studies have shown that derivatives of bromopropanones can act as inhibitors for various enzymes implicated in disease processes. For example, certain compounds have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer progression and inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of structurally related compounds demonstrated that those with methylthio substitutions exhibited enhanced potency against resistant bacterial strains.
  • Inhibition Studies : Another investigation focused on the inhibition of PI3K by brominated derivatives, revealing significant reductions in cell viability in cancer cell lines treated with these compounds.

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